

In-Depth Technical Guide on the Spectroscopic Data of Rostratin B

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Compound of Interest

Compound Name: *Rostratin B*

Cat. No.: *B15569688*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Rostratin B**, a cytotoxic disulfide-containing diketopiperazine. The information presented herein is intended to support research and development efforts in natural product chemistry, medicinal chemistry, and oncology.

Spectroscopic Data of Rostratin B

Rostratin B was first isolated and characterized by Tan, R. X. et al. in 2004 from the marine-derived fungus *Exserohilum rostratum*. Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data for **Rostratin B** were acquired in CDCl_3 at 500 MHz and 125 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Rostratin B** in CDCl_3

Position	δC (ppm)	δH (ppm), multiplicity (J in Hz)
1, 1'	166.0	
3, 3'	77.9	4.33, s
4, 4'	60.1	
5, 5'	39.5	2.59, d (15.0); 2.49, d (15.0)
6, 6'	205.8	
7, 7'	46.8	3.03, d (18.0); 2.92, d (18.0)
8, 8'	70.8	4.60, s
9, 9'	52.8	
10, 10'	25.9	1.44, s
8-OH, 8'-OH	3.86, s	

Mass Spectrometry Data

High-resolution mass spectrometry was crucial in determining the elemental composition of **Rostratin B**.

Table 2: High-Resolution Mass Spectrometry Data for **Rostratin B**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
HRESIMS	429.0888 [M + H] ⁺	C ₁₈ H ₂₁ N ₂ O ₆ S ₂

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation and characterization of **Rostratin B**.

Isolation of Rostratin B

- **Fermentation:** The fungus *Exserohilum rostratum* (strain CNK-630) was cultured in a seawater-based medium containing soluble starch, yeast extract, and peptone at 27 °C for 21 days.
- **Extraction:** The culture broth and mycelia were extracted with ethyl acetate (EtOAc). The resulting organic extract was concentrated under reduced pressure.
- **Fractionation:** The crude extract was subjected to bioassay-guided fractionation using silica gel vacuum liquid chromatography (VLC) with a step gradient of n-hexane-EtOAc and EtOAc-MeOH.
- **Purification:** The active fractions were further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of MeCN-H₂O to yield pure **Rostratin B**.

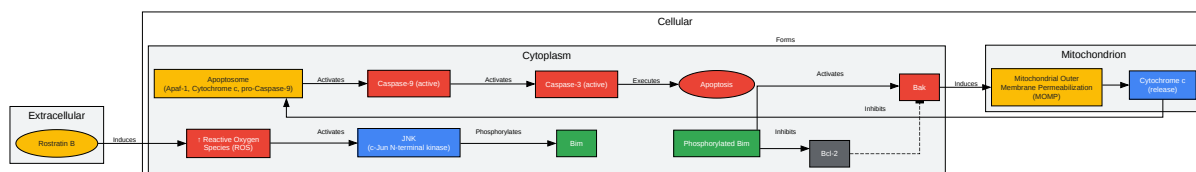
Spectroscopic Analysis

- **NMR Spectroscopy:** ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were recorded on a Bruker DRX-500 spectrometer. Samples were dissolved in CDCl₃. Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker Apex II FTMS instrument in the positive ion mode.

Plausible Signaling Pathway for Cytotoxic Activity

While the specific signaling pathway for **Rostratin B** has not been fully elucidated, its structural similarity to other cytotoxic epidithiodiketopiperazines, such as gliotoxin, suggests a plausible mechanism of action involving the induction of apoptosis. The disulfide bridge is a key feature for the biological activity of this class of compounds.

Below is a diagram illustrating a potential apoptosis induction pathway that may be relevant to **Rostratin B**, based on the known mechanisms of related compounds. This pathway highlights the activation of the mitochondrial apoptosis cascade.



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Caption: Plausible apoptosis pathway for **Rostratin B**.

Conclusion

The detailed spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for the scientific community. The NMR and MS data confirm the structure of **Rostratin B**, a potent cytotoxic agent. Further investigation into its mechanism of action, potentially through the apoptotic pathway outlined, could lead to the development of new anticancer therapeutics.

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